MRS 2179 is a synthetic nucleotide analog that acts as a potent and selective antagonist of the P2Y1 receptor. [, , , , , , , , , , , , , ] The P2Y1 receptor is a G protein-coupled receptor activated by adenosine diphosphate (ADP) and is involved in various physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission. MRS 2179 is widely used in scientific research to investigate the role of the P2Y1 receptor in these processes. [, , , , , , , , , , , , , ]
The synthesis of MRS 2179 involves a multi-step process starting with a 2'-deoxyadenosine derivative. [] A key step in the synthesis is the introduction of a methyl group at the N6 position of the adenine ring and a bisphosphate group at the 2' and 3' positions of the ribose moiety. [] The synthesis involves protecting group strategies and phosphorylation reactions to achieve the desired final structure.
MRS 2179 acts as a competitive antagonist of the P2Y1 receptor. [, ] It binds to the receptor at the same site as the natural agonist, ADP, but does not activate the receptor. [, ] By preventing ADP binding, MRS 2179 effectively blocks the downstream signaling pathways associated with P2Y1 receptor activation. []
Gastrointestinal Motility: MRS 2179 has been used to demonstrate the involvement of P2Y1 receptors in inhibitory purinergic neuromuscular transmission in the human colon. [, , , ] It effectively blocks the fast inhibitory junction potentials and the non-nitrergic relaxation induced by electrical field stimulation in colonic smooth muscle. [, ] Studies in mice with genetic deletion of the P2Y1 receptor have further confirmed its role in purinergic inhibition. []
Insulin and Glucagon Release: Studies have shown that MRS 2179 can affect glucose-stimulated insulin release by inhibiting purinoceptors involved in the Ca2+ signaling of pancreatic beta-cells. [, ] Furthermore, it disrupts the pulsatility of both insulin and glucagon release, suggesting the importance of neural P2Y1 receptors in coordinating islet secretory activity. []
Platelet Function: MRS 2179 has been used extensively to investigate the role of P2Y1 receptors in platelet activation and aggregation. [, , , , , ] It effectively inhibits ADP-induced platelet shape change and aggregation, demonstrating the importance of the P2Y1 receptor in these processes. [, , , , ] Studies have also shown that MRS 2179 can reduce platelet deposition in microfluidic models of thrombosis, highlighting its potential as an antithrombotic agent. [, ]
Neurological Function: In the central nervous system, MRS 2179 has been shown to block the ATP-mediated feedback of norepinephrine release from cardiac sympathetic nerve endings. [] It also plays a role in mediating slow EPSPs in myenteric neurons, [] modulating intracellular Ca2+ and firing rate in cane toad pacemaker cells, [] and regulating calcium signaling in human retinal pigment epithelial cells. [] Furthermore, recent research suggests that MRS 2179 may improve recovery from traumatic brain injury by antagonizing purinergic signaling in astrocytes. []
Other Applications: MRS 2179 has also been used to investigate the role of P2Y1 receptors in vascular tone regulation in human placental vessels, [] hepatocyte function, [] mesenchymal stem cell proliferation, [] and urinary bladder function. []
Developing More Potent and Selective P2Y1 Antagonists: Research on MRS 2179 derivatives, particularly modifications at the 2 position of the adenine ring, could lead to the development of even more potent and selective P2Y1 receptor antagonists. [] These novel antagonists could further improve our understanding of P2Y1 receptor function and provide new therapeutic opportunities for various diseases.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9